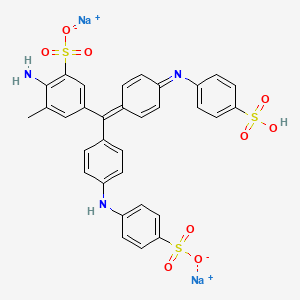
((2,6-Difluorophenyl)sulfonyl)-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2,6-Difluorophenyl)sulfonyl)-L-phenylalanine is a chemical compound that combines a sulfonyl group with a phenylalanine amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2,6-Difluorophenyl)sulfonyl)-L-phenylalanine typically involves the reaction of 2,6-difluorobenzene-1-sulfonyl chloride with L-phenylalanine. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include cooling the reaction mixture to maintain a controlled temperature and prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
((2,6-Difluorophenyl)sulfonyl)-L-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
((2,6-Difluorophenyl)sulfonyl)-L-phenylalanine has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents.
Biochemical Research: The compound is used to study enzyme interactions and protein modifications.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ((2,6-Difluorophenyl)sulfonyl)-L-phenylalanine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- ((2,6-Difluorophenyl)sulfonyl)-L-alanine
- ((2,6-Difluorophenyl)sulfonyl)-L-valine
- ((2,6-Difluorophenyl)sulfonyl)-L-leucine
Uniqueness
((2,6-Difluorophenyl)sulfonyl)-L-phenylalanine is unique due to the presence of both the difluorophenyl sulfonyl group and the phenylalanine moiety. This combination imparts specific chemical properties and biological activities that are distinct from other similar compounds. The difluorophenyl group enhances the compound’s stability and reactivity, while the phenylalanine moiety allows for interactions with biological targets.
Properties
Molecular Formula |
C15H13F2NO4S |
|---|---|
Molecular Weight |
341.3 g/mol |
IUPAC Name |
(2S)-2-[(2,6-difluorophenyl)sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H13F2NO4S/c16-11-7-4-8-12(17)14(11)23(21,22)18-13(15(19)20)9-10-5-2-1-3-6-10/h1-8,13,18H,9H2,(H,19,20)/t13-/m0/s1 |
InChI Key |
OPDWDUOCQIUQOZ-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=C(C=CC=C2F)F |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,4S)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141851.png)




![[2-acetyloxy-4-[(3S)-3-acetyloxy-7-phenylheptyl]phenyl] acetate](/img/structure/B15141860.png)

![(2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride](/img/structure/B15141867.png)





![(Z)-N-[2-[[2-[[(2S)-1-[[(2S)-2-[(2-aminoacetyl)-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-4-methylpentanoyl]-(2-aminobutanoyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide](/img/structure/B15141939.png)
